molecular formula C21H25NOS B232060 4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane

4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane

Katalognummer: B232060
Molekulargewicht: 339.5 g/mol
InChI-Schlüssel: KJDWUCZKWFAWFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane, commonly known as L-745,870, is a chemical compound that belongs to the class of azepane derivatives. It is a potent and selective antagonist of the dopamine D4 receptor, which has been identified as a target for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.

Wirkmechanismus

L-745,870 binds selectively to the dopamine D4 receptor and blocks its activation by endogenous dopamine. This leads to a decrease in the activity of the mesolimbic dopamine pathway, which is thought to be hyperactive in psychiatric disorders such as schizophrenia and bipolar disorder. By inhibiting the D4 receptor, L-745,870 may help to restore the balance of dopamine signaling in the brain and alleviate the symptoms of these disorders.
Biochemical and Physiological Effects
L-745,870 has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce the levels of dopamine and its metabolites in the striatum, a brain region that is involved in motor control and reward processing. It has also been shown to increase the levels of the neurotransmitter GABA in the prefrontal cortex, a brain region that is involved in decision-making and impulse control. These effects may contribute to the therapeutic actions of L-745,870 in psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of L-745,870 as a research tool is its selectivity for the dopamine D4 receptor. This allows researchers to study the specific effects of D4 receptor blockade on behavior and brain function, without interference from other dopamine receptors. However, one limitation of the compound is its relatively low potency, which may require higher doses to achieve therapeutic effects. Additionally, the compound has poor solubility in water, which may limit its use in certain experimental protocols.

Zukünftige Richtungen

There are several future directions for research on L-745,870. One area of interest is the development of more potent and selective D4 receptor antagonists, which may have greater therapeutic efficacy and fewer side effects than L-745,870. Another area of interest is the investigation of the role of the D4 receptor in other psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and autism spectrum disorder (ASD). Finally, there is a need for further research on the long-term effects of D4 receptor blockade on brain function and behavior, to better understand the potential risks and benefits of this approach to treatment.

Synthesemethoden

The synthesis of L-745,870 involves several steps, starting from the reaction of 2-chloro-6,11-dihydrodibenzo[b,e]thiepin with 1-methylazepane in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product. The purity and yield of the compound can be improved by using chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

L-745,870 has been extensively studied for its potential therapeutic applications in the field of psychiatry. It has shown promising results in preclinical studies as an effective and selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. The compound has been tested in animal models of schizophrenia, bipolar disorder, and addiction, and has demonstrated antipsychotic, mood stabilizing, and anti-addictive effects.

Eigenschaften

Molekularformel

C21H25NOS

Molekulargewicht

339.5 g/mol

IUPAC-Name

4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylazepane

InChI

InChI=1S/C21H25NOS/c1-22-13-6-8-17(12-14-22)23-21-18-9-3-2-7-16(18)15-24-20-11-5-4-10-19(20)21/h2-5,7,9-11,17,21H,6,8,12-15H2,1H3

InChI-Schlüssel

KJDWUCZKWFAWFB-UHFFFAOYSA-N

SMILES

CN1CCCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24

Kanonische SMILES

CN1CCCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.